N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC16893458
Molecular Formula: C21H21N3OS
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3OS |
|---|---|
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | 2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanyl-N-prop-2-enylacetamide |
| Standard InChI | InChI=1S/C21H21N3OS/c1-3-12-22-19(25)14-26-21-17-13-15(4-2)10-11-18(17)23-20(24-21)16-8-6-5-7-9-16/h3,5-11,13H,1,4,12,14H2,2H3,(H,22,25) |
| Standard InChI Key | ZLVNVTZKCFWRFD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCC=C)C3=CC=CC=C3 |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Composition and Structural Features
N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide (C₂₁H₂₁N₃OS; MW: 363.5 g/mol) integrates three critical structural domains:
-
Quinazoline nucleus: A bicyclic system comprising fused benzene and pyrimidine rings, substituted at C-6 with ethyl and C-2 with phenyl groups.
-
Sulfanyl-acetamide bridge: A thioether-linked acetamide moiety at position 4 of the quinazoline core.
-
N-Allyl terminal group: A prop-2-en-1-yl substituent on the acetamide nitrogen.
The ethyl group at C-6 enhances lipophilicity, potentially improving membrane permeability, while the phenyl ring at C-2 contributes to π-π stacking interactions with biological targets. Quantum mechanical calculations suggest the allyl group induces moderate steric hindrance, which may influence binding pocket interactions.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁N₃OS |
| Molecular Weight | 363.5 g/mol |
| LogP (Predicted) | 3.8 ± 0.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 6 |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) analysis reveals critical absorption bands:
-
3265 cm⁻¹: N-H stretch of secondary amide
-
1680 cm⁻¹: C=O stretch (amide I)
-
1580 cm⁻¹: C=N aromatic stretching (quinazoline)
¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals:
-
δ 8.72 (d, J=5.2 Hz): Quinazoline H-5
-
δ 7.89-7.45 (m): Phenyl protons
-
δ 5.90 (m): Allyl CH₂=CH-
-
δ 4.10 (s): Acetamide CH₂.
Synthetic Methodologies
Multi-Step Synthesis Protocol
The synthesis employs a convergent strategy, typically proceeding through three stages:
Stage 1: Quinazoline Core Assembly
6-Ethyl-2-phenylquinazolin-4(3H)-one is prepared via cyclocondensation of 2-amino-5-ethylbenzoic acid with benzaldehyde derivatives under acidic conditions (HCl/EtOH, reflux, 12 h).
Stage 2: Thioether Formation
Nucleophilic displacement of the 4-ketone oxygen with mercaptoacetic acid derivatives:
-
Activation of C4 position using POCl₃/PCl₅ (1:3 molar ratio) at 80°C for 4 h
-
Thiolation with mercaptoacetic acid allylamide (1.2 eq) in DMF/K₂CO₃ (2.5 eq) at 0-5°C .
Stage 3: Purification and Crystallization
Crude product purification employs silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol/water (4:1 v/v), yielding 62-68% pure compound.
Process Optimization Challenges
Key challenges include:
-
Regioselectivity Control: Minimizing C2/C4 disubstitution byproducts through careful stoichiometry (≤1.2 eq nucleophile) .
-
Oxidation Sensitivity: Maintaining inert atmosphere (N₂/Ar) during thioether formation to prevent sulfoxide derivatives.
-
Crystallization Polymorphism: Solvent screening (n-heptane vs. ethyl acetate) influences crystal habit and dissolution kinetics .
Biological Activity Profiling
Enzyme Inhibition Mechanisms
The compound demonstrates dual inhibitory activity against:
-
EGFR Kinase: IC₅₀ = 1.8 ± 0.3 μM (vs. Erlotinib IC₅₀ = 0.03 μM)
-
DNA Gyrase: IC₅₀ = 4.2 ± 0.7 μM (vs. Ciprofloxacin IC₅₀ = 0.9 μM) .
Molecular docking simulations suggest the quinazoline core occupies ATP-binding pockets, while the allyl group induces conformational changes in activation loops. The sulfanyl bridge forms critical hydrogen bonds with Thr766 (EGFR) and Asp73 (Gyrase) .
Antiproliferative Activity
Against NCI-60 cell lines, notable activity emerges in:
-
MCF-7 (Breast): GI₅₀ = 8.4 μM
-
A549 (Lung): GI₅₀ = 11.2 μM
-
HT-29 (Colon): GI₅₀ = 14.7 μM
Mechanistic studies reveal G1/S cell cycle arrest (72% MCF-7 cells at 10 μM) and caspase-3 activation (3.8-fold vs. control).
Antimicrobial Potency
Standard CLSI assays demonstrate:
| Organism | MIC (μg/mL) |
|---|---|
| S. aureus (MRSA) | 32 |
| E. coli (ESBL) | 64 |
| C. albicans | 128 |
The 6-ethyl group enhances Gram-positive activity by improving penetration through thick peptidoglycan layers.
Structure-Activity Relationships
Impact of C6 Substitution
Comparative analysis with analogues reveals:
-
Ethyl (Current Compound): Optimal balance of lipophilicity (LogP 3.8) and potency
-
Methyl: Reduced EGFR inhibition (IC₅₀ = 4.1 μM)
-
Isopropyl: Improved solubility but lower cell permeability (Papp = 12 × 10⁻⁶ cm/s vs. 18 × 10⁻⁶ cm/s).
Role of N-Allyl Group
Replacement strategies demonstrate:
| Substituent | EGFR IC₅₀ (μM) | Aqueous Solubility (mg/mL) |
|---|---|---|
| Allyl (Current) | 1.8 | 0.12 |
| Propyl | 2.3 | 0.09 |
| Cyclopropylmethyl | 1.9 | 0.08 |
The allyl group’s unsaturation facilitates π-cation interactions with Lys721 in EGFR while maintaining moderate solubility .
Pharmacokinetic Considerations
Metabolic Stability
Hepatic microsome assays (Human, 1 mg/mL):
-
t₁/₂: 42 ± 5 min
-
CLint: 23 mL/min/kg
Major metabolic pathways involve:
-
Allyl epoxidation (CYP3A4)
-
Quinazoline hydroxylation (CYP2D6)
-
Sulfoxidation (FMO3).
Plasma Protein Binding
Equilibrium dialysis (Human serum, 37°C):
-
Fraction Unbound (fu): 0.18 ± 0.03
-
Primary Binding Partner: α₁-Acid Glycoprotein (68%)
Toxicity Profile
Acute Toxicity
Rodent studies (Single dose, PO):
| Species | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse | 420 | Tremors, Reduced Locomotion |
| Rat | 380 | Hypothermia, Diarrhea |
Genotoxicity
Ames Test (TA98, ±S9):
-
Mutagenic Index: 1.2 (Negative <2)
Chromosomal Aberration (CHO): -
% Aberrant Cells: 3.4% (Negative <5%)
Developmental Challenges
Solubility Limitations
Despite moderate LogP, aqueous solubility remains suboptimal (0.12 mg/mL). Nanoformulation approaches using PEG-PLGA nanoparticles (135 nm, PDI 0.18) improve solubility to 2.8 mg/mL .
Synthetic Scale-Up Issues
Batch variability arises from:
-
Exothermic thiolation (ΔT = 15-20°C) requiring precise cryogenic control
-
Polymorphic transitions during crystallization (Form I vs. Form II)
Future Directions
Targeted Delivery Systems
Conjugation to folate receptors (Kd = 0.7 nM) enhances tumor accumulation (3.8-fold vs. free drug in MCF-7 xenografts) .
Combination Therapies
Synergistic effects observed with:
-
EGFR Inhibitors (Erlotinib): CI = 0.3 (Strong Synergy)
-
DNA Damaging Agents (Cisplatin): CI = 0.6 (Moderate Synergy)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume